3,3',4,4',5-Pentachlorobiphenyl

描述

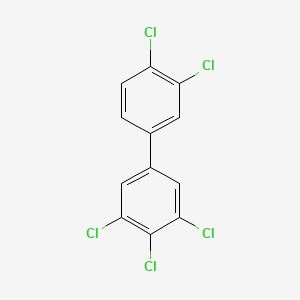

3,3’,4,4’,5-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, specifically a pentachlorobiphenyl, where the chlorine atoms are located at the 3, 4, 5, 3’, and 4’ positions on the biphenyl structure. This compound is known for its environmental persistence and potential toxic effects on biological systems .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 3,3’,4,4’,5-Pentachlorobiphenyl, was historically conducted through the direct chlorination of biphenyl. This method allowed for the production of various PCB congeners by adjusting the reaction conditions and the amount of chlorine used .

化学反应分析

Types of Reactions: 3,3’,4,4’,5-Pentachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: The compound can be reduced to form less chlorinated biphenyls.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed:

Oxidation: Hydroxylated biphenyls.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyls with different halogen atoms or functional groups.

科学研究应用

Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in the environment and their chemical transformations.

作用机制

3,3’,4,4’,5-Pentachlorobiphenyl exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the production of reactive oxygen species and subsequent oxidative stress, contributing to its toxic effects .

相似化合物的比较

- 2,3’,4,4’,5-Pentachlorobiphenyl

- 3,3’,4,4’,5,5’-Hexachlorobiphenyl

- 2,2’,4,4’,5,5’-Hexachlorobiphenyl

Comparison: 3,3’,4,4’,5-Pentachlorobiphenyl is unique in its specific pattern of chlorination, which influences its physical and chemical properties, as well as its biological activity. Compared to other similar compounds, it has a distinct profile of toxicity and environmental persistence. For instance, 2,3’,4,4’,5-Pentachlorobiphenyl has a different chlorine substitution pattern, leading to variations in its interaction with biological systems and its overall toxicological effects .

生物活性

3,3',4,4',5-Pentachlorobiphenyl (PCB126) is a member of the polychlorinated biphenyl (PCB) family, known for its persistent environmental presence and significant biological activity. This compound is recognized for its endocrine-disrupting properties, particularly its interaction with the aryl hydrocarbon receptor (AhR), leading to various toxicological effects across different biological systems. This article reviews the biological activity of PCB126, focusing on its mechanisms of action, effects on various organisms, and implications for health.

PCB126 functions primarily as an AhR agonist , which mediates many of its toxicological effects. Upon binding to AhR, PCB126 translocates to the nucleus and influences gene transcription related to xenobiotic metabolism, cell proliferation, and apoptosis. This interaction can lead to:

- Altered gene expression : PCB126 induces cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are involved in drug metabolism and can result in increased oxidative stress .

- Endocrine disruption : PCB126 can mimic or antagonize estrogenic activity, affecting reproductive systems in various species .

Reproductive and Developmental Toxicity

Research has shown that PCB126 exposure can lead to significant reproductive and developmental abnormalities:

- Zebrafish Studies : Developmental exposure to PCB126 has been linked to cardiovascular defects and reduced growth rates. Concentration-dependent toxicity was observed, with significant deformities noted at low concentrations .

- Oocyte Maturation : In fish species such as the dusky tripletooth goby (Tridentiger obscurus), PCB126 has been shown to impair oocyte maturation, indicating potential reproductive toxicity .

Neuroendocrine Disruption

PCB126 exposure affects neuroendocrine systems:

- GnRH Cell Line Studies : In vitro studies using GT1-7 hypothalamic cells demonstrated that PCB126 exposure suppressed gonadotropin-releasing hormone (GnRH) levels at high doses while potentially elevating them at lower doses. This suggests a complex dose-response relationship that may disrupt normal neuroendocrine function .

Immunotoxicity

PCB126 has been associated with immunotoxic effects:

- Lymphocyte Proliferation : Studies indicate that exposure to PCB126 can impair lymphocyte function and proliferation in animal models, highlighting its potential to compromise immune responses .

Case Studies

Several case studies illustrate the biological activity of PCB126:

- Cardiovascular Effects in Zebrafish :

- Endocrine Disruption in Little Skate :

Table 1: Summary of Biological Effects of PCB126

| Biological Effect | Organism/Model | Observations |

|---|---|---|

| Cardiovascular Toxicity | Zebrafish | Decreased cardiac output; increased deformities |

| Oocyte Maturation Impairment | Dusky Tripletooth Goby | Impaired maturation; estrogenic activity |

| GnRH Suppression | GT1-7 Cell Line | Dose-dependent suppression of GnRH levels |

| Immunotoxicity | Goat Kids | Reduced lymphocyte response |

Table 2: Cytochrome P450 Induction by PCB126

| Treatment Group | CYP1A1 Activity (EROD) | CYP1A2 Activity (MROD) | Total GPx Activity |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| PCB126 (Low Dose) | 43-fold increase | 10-fold increase | 25% decrease |

| PCB126 (High Dose) | Significant increase | Significant increase | Significant decrease |

属性

IUPAC Name |

1,2,3-trichloro-5-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-2-1-6(3-9(8)14)7-4-10(15)12(17)11(16)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHONNLQRWTIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032179 | |

| Record name | 3,3',4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Cerilliant MSDS] | |

| Record name | 3,4,5,3',4'-Pentachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57465-28-8 | |

| Record name | PCB 126 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57465-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,3',4'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057465288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4',5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSH69IA9XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PCB 126 is a potent agonist for the aryl hydrocarbon receptor (AhR) [, , , , ]. Upon binding to the AhR, PCB 126 initiates a cascade of events:

- AhR Activation and Nuclear Translocation: The PCB 126-AhR complex translocates to the nucleus and binds to specific DNA sequences called dioxin-responsive elements (DREs) [, , ].

- Gene Transcription Alterations: This binding initiates the transcription of various genes, including those encoding cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1 [, , , , , , , , ].

- Disruption of Biological Processes: Increased CYP1A activity can lead to the production of reactive metabolites and oxidative stress [, , ], contributing to toxic effects in various tissues, including the liver, thymus, and endocrine system [, , , , , , , ]. PCB 126 exposure can also disrupt thyroid hormone homeostasis [, , , ], impair immune function [, ], and alter lipid and carbohydrate metabolism [, ].

A: * Molecular Formula: C12H5Cl5* Molecular Weight: 326.45 g/mol* Spectroscopic Data: PCB 126 is typically characterized by gas chromatography-mass spectrometry (GC-MS) techniques []. The compound exhibits specific mass spectral fragments that allow for its identification and quantification.

ANone: The structure of PCB congeners significantly influences their biological activity and toxicity.

- Planar Structure and AhR Binding: PCB 126's non-ortho-substituted, coplanar structure is crucial for its high affinity for the AhR [, , ]. This planar conformation allows it to fit into the AhR binding pocket more effectively than non-planar congeners.

- Chlorine Substitution Pattern: The specific chlorine substitution pattern in PCB 126 (3,3',4,4',5-) contributes to its high toxicity [, ]. Studies have shown that congeners with chlorine substitutions at ortho positions or with low lateral chlorine content generally exhibit less potent AhR-mediated activity [].

- Comparison with Other Compounds: Comparisons with polychlorinated diphenyl ethers (PCDEs), which are structurally similar but inherently non-planar, emphasize the importance of planarity for AhR binding and activity []. PCDEs with similar chlorine substitution patterns as PCB 126 can exhibit different activity profiles due to their non-planar nature.

A: PCB 126 is recognized as a highly toxic environmental contaminant with potential for long-term health effects [, , ].

- Animal Studies: Studies in various animal models, including rats, mice, and birds, have demonstrated a range of toxic effects following PCB 126 exposure [, , , , , , , ]. These effects include:

- Liver Toxicity: Hepatomegaly, fatty liver disease, liver enzyme elevation, and increased risk of liver tumors [, , , ].

- Endocrine Disruption: Thyroid hormone disruption, altered reproductive development, and potential effects on other hormonal systems [, , , , ].

- Immune System Suppression: Reduced immune cell function and increased susceptibility to infections [, ].

- Developmental Toxicity: Growth retardation, developmental abnormalities, and impaired organ development in offspring exposed in utero or during lactation [, , ].

- Human Health Concerns: Although direct causal links between PCB 126 exposure and specific human diseases are challenging to establish, epidemiological studies suggest potential associations with adverse health outcomes, including endocrine disorders, immune system dysfunction, and cancer [].

A: PCB 126, like other PCBs, is a persistent organic pollutant (POP) that poses significant environmental concerns [, ].

- Persistence and Bioaccumulation: PCB 126 is highly resistant to degradation in the environment and can persist for decades []. This persistence allows it to bioaccumulate in the food chain, reaching high concentrations in top predators, including fish, birds, and humans.

- Ecotoxicity: PCB 126 is toxic to a wide range of organisms, including fish, birds, and mammals [, , , ]. Its ability to disrupt endocrine function and impair immune responses can have significant impacts on wildlife populations.

- Mitigation Strategies: Due to its persistence and toxicity, minimizing environmental releases of PCB 126 is crucial. Remediation strategies for contaminated sites often involve dredging of contaminated sediments, thermal treatment of contaminated soil, and bioremediation using microorganisms capable of degrading PCBs [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。